2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Physicochemical profiling Lipophilicity Triazolopyridazine analogs

This 1,2,4-triazolo[4,3-b]pyridazine derivative features a critical 6-(4-ethoxyphenyl) and 3-thioacetamide substitution pattern distinct from the 3-aryl-6-thio regioisomer series. With MW 329.4 g/mol, XLogP3-AA 1.5, and 1 H-bond donor, it occupies lead-like chemical space suitable for oral bioavailability. Its scaffold is validated in GABAA receptor modulation, dual c-Met/Pim-1 kinase inhibition (sub-µM IC50 leads), and BRD4 bromodomain binding. The specific 4-ethoxyphenyl-thioacetamide combination fills a defined SAR niche; substitution with a 4-methoxy, phenyl, or regioisomeric analog may yield divergent target profiles. Researchers should request analytical certificates (NMR, HPLC) confirming the 6-(4-ethoxyphenyl)-3-thioacetamide connectivity before use in target engagement assays.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 894058-85-6
Cat. No. B2407814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS894058-85-6
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
InChIInChI=1S/C15H15N5O2S/c1-2-22-11-5-3-10(4-6-11)12-7-8-14-17-18-15(20(14)19-12)23-9-13(16)21/h3-8H,2,9H2,1H3,(H2,16,21)
InChIKeyWHIUGYJELHBESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894058-85-6) – Core Structural and Physicochemical Profile


2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894058-85-6; PubChem CID 7531368) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. Its structure features a 4-ethoxyphenyl substituent at the 6-position and a thioacetamide side-chain at the 3-position of the fused heterocyclic core [1]. Computed properties include a molecular weight of 329.4 g/mol, a calculated XLogP3-AA of 1.5, one hydrogen bond donor, and six hydrogen bond acceptors, placing it in a physicochemical space compatible with oral bioavailability guidelines [1]. The triazolo[4,3-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, with literature describing derivatives as ligands for GABAA receptors [2], inhibitors of kinases such as c-Met and Pim-1 [3], and bromodomain (BRD4) inhibitors [4], indicating broad potential target engagement. However, no primary research publications, patents, or authoritative bioassay databases currently report specific quantitative biological activity data for this exact compound, representing a critical evidence gap for selection decisions.

Why Generic Substitution is Not Advisable for 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide


Within the 1,2,4-triazolo[4,3-b]pyridazine family, small structural modifications—particularly at the 3- and 6-positions—can profoundly alter target selectivity, binding affinity, and pharmacokinetic behavior [1]. For instance, a 2024 medicinal chemistry campaign demonstrated that varying the substituents on the triazolo[4,3-b]pyridazine core shifted the dual c-Met/Pim-1 inhibitory profile of lead compound 4g from an IC50 of 0.163 ± 0.01 μM (c-Met) to substantially weaker inhibition in close analogs [1]. Similarly, GABAA receptor ligand patents explicitly claim a range of substituted phenyl and heteroaryl groups at the 3-position and substituted alkoxy moieties at the 6-position as critical for achieving selectivity for specific GABAA α-subunits [2]. The specific combination of a 4-ethoxyphenyl group at the 6-position and an unsubstituted thioacetamide at the 3-position found in CAS 894058-85-6 defines a unique substitution pattern within this pharmacophore. A user substituting this compound with a regioisomer (e.g., 4-ethoxyphenyl at the 3-position and thioacetamide at the 6-position) or a close analog (e.g., 4-methoxyphenyl or phenyl at the 6-position) may therefore encounter a completely different activity profile, undermining experimental reproducibility and target engagement assumptions. The quantitative evidence below substantiates this sensitivity, though direct data for the target compound remains limited.

Quantitative Differentiation Evidence for 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Against Closest Analogs


Physicochemical Property Shift: Calculated Lipophilicity (XLogP3-AA) of 4-Ethoxyphenyl vs. 4-Methoxyphenyl and Phenyl Analogs

The computed lipophilicity (XLogP3-AA) for the target compound bearing a 4-ethoxyphenyl group at the 6-position is 1.5, as reported in PubChem [1]. For structural analogs (PubChem SID entries), the corresponding 6-(4-methoxyphenyl) analog (CAS not publicly annotated) yields a computed XLogP3-AA of approximately 1.1, while the unsubstituted 6-phenyl analog yields approximately 0.9. The ethoxy substitution thus confers an incremental lipophilicity increase of ΔXLogP3-AA ≈ 0.4–0.6 relative to these close comparators.

Physicochemical profiling Lipophilicity Triazolopyridazine analogs

Regioisomeric Differentiation: 6-(4-Ethoxyphenyl)-3-thioacetamide vs. 3-(4-Ethoxyphenyl)-6-thioacetamide Constitutional Isomers

The target compound, defined by IUPAC name 2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, is a distinct constitutional isomer from the 3-(4-ethoxyphenyl)-6-thioacetamide series (e.g., CAS 721964-48-3, 3-(4-Ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine) [1]. In published structure-activity relationship (SAR) studies on triazolo[4,3-b]pyridazine kinase inhibitors, the position of the aryl substituent (3- vs. 6-position) is a critical determinant of potency; for example, in a dual c-Met/Pim-1 series, relocation of the aryl group from the 6- to the 3-position resulted in a >10-fold reduction in c-Met inhibitory activity for certain matched molecular pairs [2].

Regioisomerism Structure-activity relationships Triazolopyridazine scaffold

Molecular Weight and Heavy Atom Count Differentiation from Lower-Molecular-Weight Triazolo[4,3-b]pyridazine Core Structures

The molecular weight of 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is 329.4 g/mol, with 23 heavy atoms [1]. This distinguishes it from several smaller triazolo[4,3-b]pyridazine derivatives used as core building blocks, such as 3-(4-ethoxyphenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine (MW 286.35 g/mol, 20 heavy atoms) [2]. The additional acetamide moiety increases both hydrogen-bonding capacity (donor count: 1; acceptor count: 6) and topological polar surface area (121 Ų), which can influence solubility and target-binding interactions.

Physicochemical properties Molecular weight Chemical library design

Scaffold Privilege and Target Engagement Potential: Class-Level Evidence from Triazolo[4,3-b]pyridazine Anxiolytic and Kinase Inhibitor Programs

The 1,2,4-triazolo[4,3-b]pyridazine scaffold has been validated across multiple target classes. A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines inhibited [3H]diazepam binding with nanomolar affinity, establishing the scaffold as a privileged GABAA receptor ligand class [1]. More recently, triazolo[4,3-b]pyridazine derivatives have been optimized as dual c-Met/Pim-1 kinase inhibitors (IC50 values of 0.163 ± 0.01 and 0.283 ± 0.01 μM, respectively) [2] and as micromolar BRD4 bromodomain inhibitors with co-crystal structures confirming binding modes [3]. While direct activity data for the target compound is not available, its structural alignment with these validated pharmacophores supports its potential utility in screening campaigns against these targets.

Scaffold privilege GABAA receptor Kinase inhibition BRD4 bromodomain

Recommended Application Scenarios for 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894058-85-6) Based on Available Evidence


Primary Screening in GABAA Receptor Ligand Discovery Programs

Given the established anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines demonstrated through [3H]diazepam binding inhibition [1], this compound—with its 4-ethoxyphenyl substitution at the 6-position—can serve as a screening candidate in GABAA receptor panels. Its computed lipophilicity (XLogP3-AA = 1.5) differentiates it from less lipophilic 4-methoxy or unsubstituted phenyl analogs, potentially offering distinct blood-brain barrier penetration properties. The specific 6-(4-ethoxyphenyl)-3-thioacetamide regioisomeric identity must be confirmed analytically before use to avoid misassignment with the 3-(4-ethoxyphenyl)-6-substituted isomer series.

Kinase Selectivity Profiling Against c-Met and Pim-1 Targets

The triazolo[4,3-b]pyridazine core has yielded potent dual c-Met/Pim-1 inhibitors with sub-micromolar IC50 values [2]. This compound can be included in a focused kinase panel to evaluate whether the 4-ethoxyphenyl-3-thioacetamide substitution pattern retains or improves upon the activity of the published leads. The compound's molecular weight (329.4 g/mol) and hydrogen-bonding features (1 donor, 6 acceptors) place it within lead-like chemical space, making it a suitable starting point for hit-to-lead optimization if preliminary activity is confirmed.

Bromodomain (BRD4) Inhibitor Fragment-Based or Lead-Like Screening

Crystal structures of triazolo[4,3-b]pyridazine derivatives bound to BRD4 bromodomain BD1 have been solved, providing a structural basis for inhibitor design [3]. The target compound's thioacetamide side-chain offers additional hydrogen-bonding vectors that could engage the acetyl-lysine binding pocket or the ZA channel. Its incorporation into a diverse screening set targeting epigenetic reader proteins is supported by the scaffold's validated BRD4 binding mode, though direct compound-specific IC50 data must be generated in-house.

Chemical Probe Development for Structure-Activity Relationship (SAR) Studies

The unique substitution pattern of this compound—6-(4-ethoxyphenyl) and 3-thioacetamide—fills a specific niche in the triazolo[4,3-b]pyridazine SAR matrix. It can serve as a key intermediate or comparator in systematic SAR explorations aimed at understanding the impact of 6-position aryl ether chain length (ethoxy vs. methoxy) and 3-position side-chain functionality on target potency and selectivity. Researchers requiring a defined, high-purity sample of this specific regioisomer for SAR expansion should prioritize vendors that provide analytical certificates confirming the 6-(4-ethoxyphenyl)-3-thioacetamide connectivity.

Quote Request

Request a Quote for 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.